molecular formula C10H13NO2 B13994482 Methyl 2-(4-amino-3-methylphenyl)acetate

Methyl 2-(4-amino-3-methylphenyl)acetate

Cat. No.: B13994482
M. Wt: 179.22 g/mol
InChI Key: GFGOYQKOFLPPHZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3-methylphenyl)acetate is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-3-methylphenyl)acetate can be achieved through several methods. One common approach involves the esterification of 2-(4-amino-3-methylphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-3-methylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-(4-amino-3-methylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-3-methylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active phenylacetic acid derivative. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromo-3-methylphenyl)acetate
  • Methyl 2-(4-chloro-3-methylphenyl)acetate
  • Methyl 2-(4-fluoro-3-methylphenyl)acetate

Uniqueness

Methyl 2-(4-amino-3-methylphenyl)acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The amino group allows for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound in various applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-(4-amino-3-methylphenyl)acetate

InChI

InChI=1S/C10H13NO2/c1-7-5-8(3-4-9(7)11)6-10(12)13-2/h3-5H,6,11H2,1-2H3

InChI Key

GFGOYQKOFLPPHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)OC)N

Origin of Product

United States

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